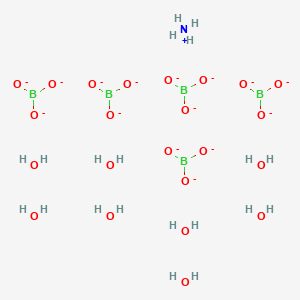
3,3'-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with hydroxy and dipropionic acid groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid typically involves the reaction of cyanuric chloride with appropriate nucleophiles under controlled conditions. One common method involves the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with hydroxy and dipropionic acid groups. This process requires specific reaction conditions, such as the use of solvents like dichloromethane and the presence of a base to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques may also be employed to enhance the overall production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of polymers, coatings, and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid involves its interaction with specific molecular targets and pathways. The hydroxy and dipropionic acid groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric Acid: A triazine derivative with three hydroxy groups, used in the production of disinfectants and herbicides.
Melamine: A triazine compound with amino groups, used in the production of resins and plastics.
Hexamethylmelamine: A triazine derivative with methyl groups, used as an antitumor agent.
Uniqueness
3,3’-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and dipropionic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H11N3O7 |
|---|---|
Peso molecular |
273.20 g/mol |
Nombre IUPAC |
3-[[4-(2-carboxyethoxy)-6-oxo-1H-1,3,5-triazin-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C9H11N3O7/c13-5(14)1-3-18-8-10-7(17)11-9(12-8)19-4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,11,12,17) |
Clave InChI |
ZMOPDSBYBGMOCI-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=NC(=NC(=O)N1)OCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)

![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
